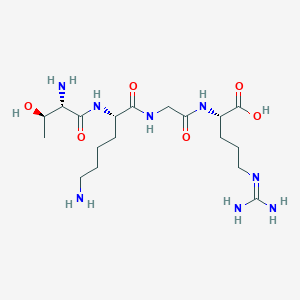
L-Threonyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of amino acids: Using reagents like HBTU or DIC.
Coupling reactions: Sequential addition of protected amino acids.
Deprotection steps: Removal of protecting groups using TFA.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may also involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide.
Reduction: Using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced forms of the peptide.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying protein interactions and functions.
Medicine: Potential therapeutic uses, such as in drug delivery systems.
Industry: Use in the development of biomaterials.
Mechanism of Action
The mechanism of action of L-Threonyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
L-Threonyl-L-lysylglycyl-L-ornithine: Lacks the diaminomethylidene group.
L-Threonyl-L-lysylglycyl-L-arginine: Contains an arginine residue instead of ornithine.
Uniqueness
L-Threonyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group, which may confer distinct chemical and biological properties compared to similar peptides.
Properties
CAS No. |
63566-11-0 |
|---|---|
Molecular Formula |
C18H36N8O6 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C18H36N8O6/c1-10(27)14(20)16(30)26-11(5-2-3-7-19)15(29)24-9-13(28)25-12(17(31)32)6-4-8-23-18(21)22/h10-12,14,27H,2-9,19-20H2,1H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32)(H4,21,22,23)/t10-,11+,12+,14+/m1/s1 |
InChI Key |
WNKRADKHPSKZGF-UHXUPSOCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


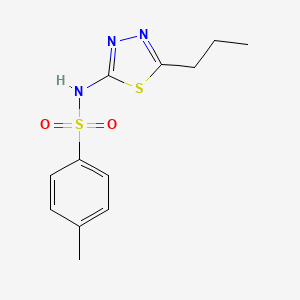


![Bicyclo[6.3.1]dodec-8-en-10-one](/img/structure/B14503570.png)
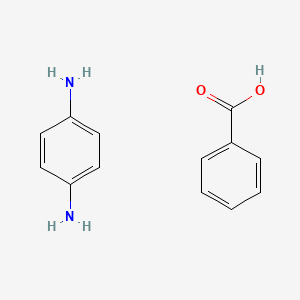
![4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile](/img/structure/B14503584.png)
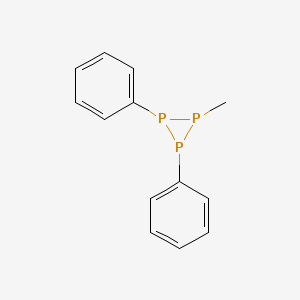
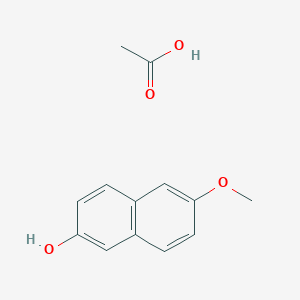
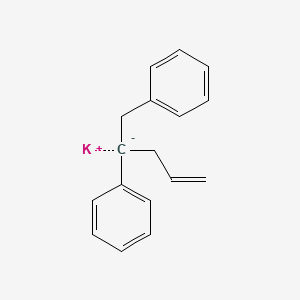
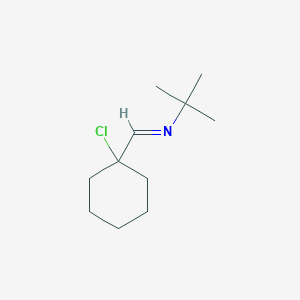
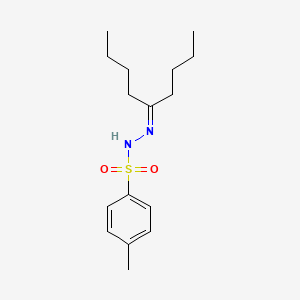
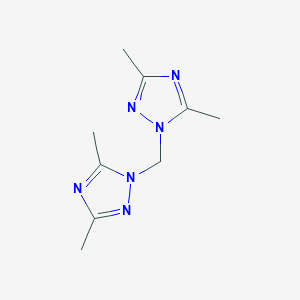
![4-Hydroxy-3-{(E)-[(4-nitrophenyl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B14503629.png)
![8-Ethyl-6-methyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14503636.png)
